

# Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research

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## Compound of Interest

Compound Name: *Ningetinib Tosylate*

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

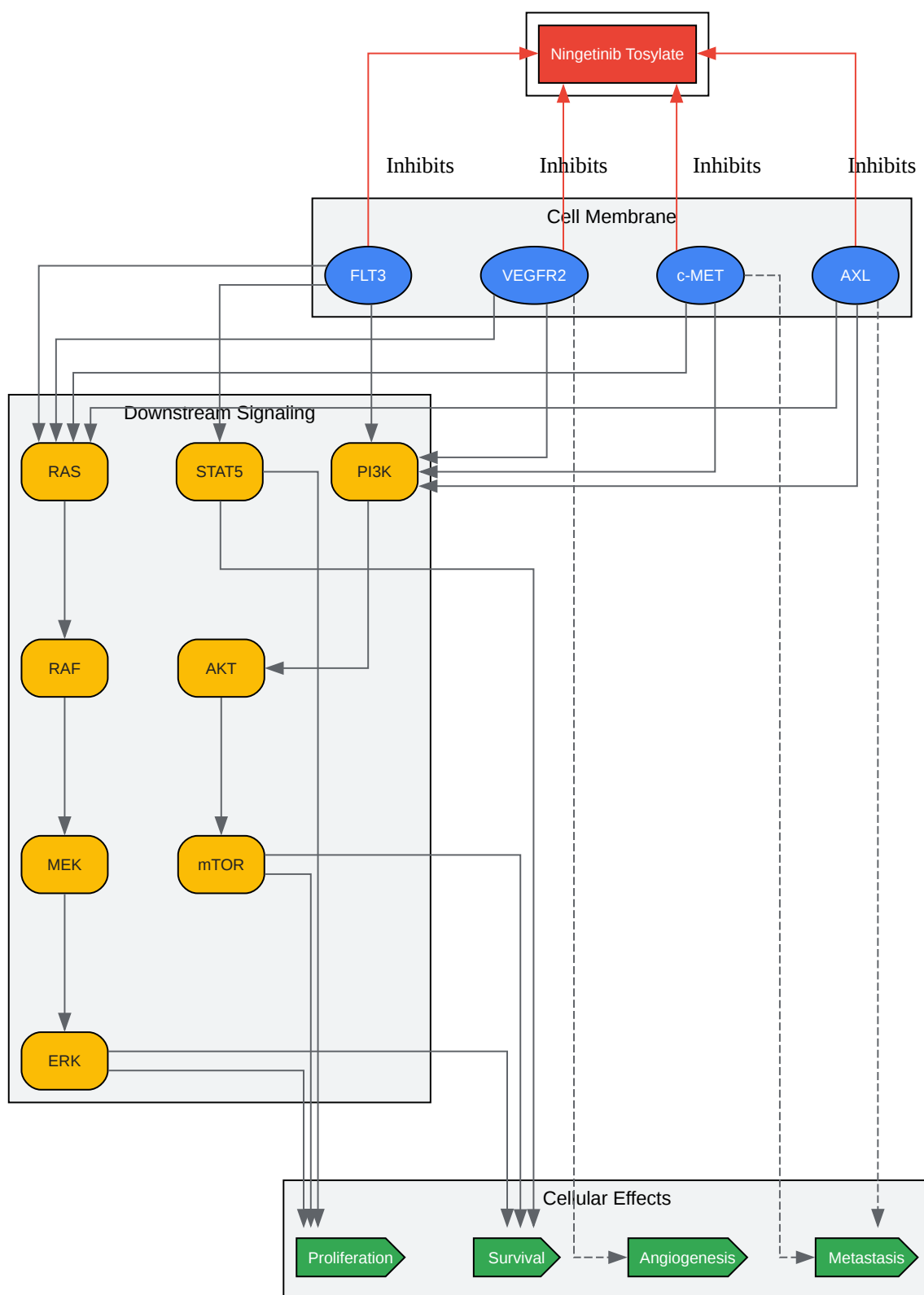
Introduction: **Ningetinib Tosylate** (CT-053PTSA) is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical and early clinical data on **Ningetinib Tosylate**, with a focus on its mechanism of action, experimental validation, and preliminary clinical profile.

## Mechanism of Action: Multi-Targeted Kinase Inhibition

**Ningetinib Tosylate** functions as a multi-targeted TKI, competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling. [1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3). [2] The inhibition of these pathways disrupts critical cellular processes in cancer, including proliferation, survival, angiogenesis, and invasion. [2]

## Targeted Signaling Pathways

The binding of **Ningetinib Tosylate** to its target kinases leads to the inhibition of several downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.[3] In the context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT, and ERK pathways.[4]



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**Caption:** Simplified signaling pathways inhibited by **Nintedanib Tosylate**.

## Preclinical Data

### In Vitro Kinase and Cellular Activity

**Ningetinib Tosylate** has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

Target	IC50 (nM) - Kinase Assay	IC50 (nM) - Cellular Assay
c-MET	6.7[3]	7.0
VEGFR2	1.9[3]	1.1
AXL	<1.0[3]	0.44
FLT3	8.6	1.5
MERTK	14	-

Data sourced from preclinical characterization studies.

In cell-based functional assays, **Ningetinib Tosylate** inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and 6.3 nM, respectively.[3]

### In Vivo Antitumor Efficacy

The antitumor activity of **Ningetinib Tosylate** has been evaluated in various xenograft models.

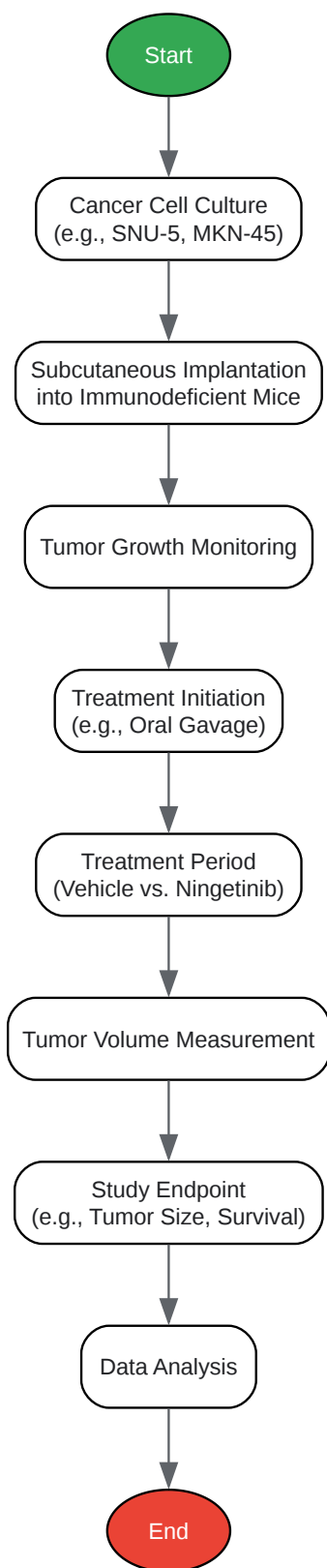
Model Type	Cell Line/Tumor	Treatment	Outcome
Glioblastoma Xenograft	U87MG	20 mg/kg/day (oral)	Prolonged median survival time (ILS=32%, p=0.003) [3]
Gastric Cancer CDX	SNU-5, MKN-45	Not specified	Significant tumor growth inhibition[5]
Gastric Cancer PDX	GA0046, GA3121	Not specified	Significant tumor growth inhibition[5]

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.

## Experimental Protocols

### In Vivo Xenograft Studies

A general methodology for establishing and evaluating the efficacy of **Ningetinib Tosylate** in xenograft models is outlined below.



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**Caption:** General workflow for in vivo xenograft studies.

#### Methodology:

- Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and MKN-45 for c-MET) are cultured under standard conditions.[\[5\]](#)
- Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[\[5\]](#)
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.[\[5\]](#)
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. **Ningetinib Tosylate** is administered orally, while the control group receives a vehicle solution.
- Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or an increase in survival time.

## Phase I Clinical Trial Data

A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Ningetinib Tosylate** in patients with advanced solid tumors (NCT04577703).[\[3\]](#)

## Patient Demographics and Dosing

- Number of Patients: 20
- Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).

## Safety and Tolerability

- Maximum Tolerated Dose (MTD): 100 mg QD.
- Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the 150 mg cohort).

- Most Common Treatment-Related Adverse Events (TRAEs):

- Transaminase elevation (65%)
- Leukopenia (45%)
- Neutropenia (35%)

## Pharmacokinetics

**Ningetinib Tosylate** was rapidly absorbed following oral administration. The maximum plasma concentration (C<sub>max</sub>) and the area under the curve (AUC) increased proportionally with the dose.

Dose	C <sub>max</sub> (ng/mL) - Day 1	AUC <sub>0-24h</sub> (ngh/mL) - Day 1	C <sub>max</sub> (ng/mL) - Day 28	AUC <sub>0-24h</sub> (ngh/mL) - Day 28
60 mg	~1500	~15000	~2000	~25000
100 mg	~2500	~25000	~3000	~40000

Approximate values based on published graphical data.

Metabolism: **Ningetinib Tosylate** is primarily metabolized by cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.<sup>[1]</sup> The main metabolite is the N-demethylated form (M1).<sup>[1]</sup>

## Antitumor Activity

Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.

## Conclusion

**Ningetinib Tosylate** is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against several key oncogenic drivers. The results from the Phase I clinical trial in patients with advanced solid tumors indicate a manageable safety profile and establish a

recommended dose for further investigation. Ongoing and future studies will continue to define the therapeutic potential of **Ningetinib Tosylate** in various cancer types.

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## References

- 1. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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